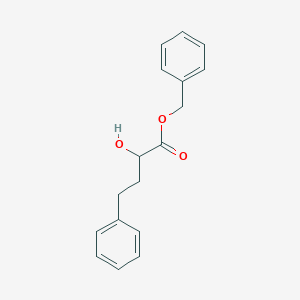

Benzyl 2-hydroxy-4-phenylbutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

benzyl 2-hydroxy-4-phenylbutanoate |

InChI |

InChI=1S/C17H18O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2 |

InChI Key |

IVUUDHWOGKEQAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Strategic Approaches for the Synthesis of Benzyl 2 Hydroxy 4 Phenylbutanoate and Relevant Analogues

Chemo-Enzymatic Synthesis Methodologies

Chemo-enzymatic methods are prized for their high selectivity, mild reaction conditions, and environmental compatibility. researchgate.netjiangnan.edu.cn These strategies leverage the exquisite stereoselectivity of enzymes to produce enantiomerically pure compounds that are otherwise challenging to synthesize through conventional chemical means. unipd.itnih.gov

Enzyme-Catalyzed Asymmetric Reduction of Prochiral Ketoester Precursors

One of the most direct and efficient routes to optically active hydroxy esters is the asymmetric reduction of their corresponding prochiral ketoester precursors. jiangnan.edu.cn This method avoids the 50% theoretical yield limit of kinetic resolutions and is highly atom-economical. The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE), a close analogue of the benzyl (B1604629) precursor, to (R)-ethyl 2-hydroxy-4-phenylbutyrate ((R)-HPBE) has been extensively studied. researchgate.net

Various microorganisms and isolated enzymes have been employed for this transformation. For instance, the yeast Candida krusei SW2026 has been used to reduce OPBE, achieving high product titers and enantiopurity. jiangnan.edu.cn In one study, using wet cells of C. krusei in an aqueous/organic biphasic system, (R)-HPBE was produced with a yield of 82.0% and an enantiomeric excess (ee) of 97%. jiangnan.edu.cn The organic solvent, dibutyl phthalate, not only improved the yield but also significantly enhanced the enantioselectivity compared to a purely aqueous system. jiangnan.edu.cn Carbonyl reductases, such as those from Gluconobacter oxydans and a recombinant E. coli expressing carbonyl reductase (CpCR) coupled with a glucose dehydrogenase (GDH) for cofactor regeneration, have also proven effective. researchgate.net The dual-enzyme system allows for efficient in-situ regeneration of the NADPH cofactor, crucial for the reductase activity. researchgate.net

Table 1: Performance of Different Biocatalysts in the Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate (OPBE)

| Biocatalyst | System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Candida krusei SW2026 | Aqueous/Organic Biphasic | 82.0 | 97.0 (R) | jiangnan.edu.cn |

| Pichia pastoris CBS 704 | Fermentation with Resin | High | High | researchgate.net |

| Baker's Yeast | Diisopropyl ether/water | 80.0 | 98.0 (R) | researchgate.net |

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic kinetic resolution (EKR) is a widely applied technique for separating enantiomers from a racemic mixture. scielo.br This method relies on an enzyme, typically a lipase, that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. researchgate.net For racemic benzyl or ethyl 2-hydroxy-4-phenylbutanoate, lipases can be used for enantioselective hydrolysis or transesterification. scientific.netnih.gov

In this process, the enzyme preferentially acylates or hydrolyzes one enantiomer of the racemic alcohol ester. For example, Lipase AK has been used for the kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate through transesterification with vinyl acetate (B1210297). researchgate.netscientific.net Under optimized conditions (0.074 mol/L substrate, 20 mg Lipase AK in 2.0 ml vinyl acetate at 30°C), this method yielded (R)-ethyl 2-hydroxy-4-phenylbutyrate with an enantiomeric excess of up to 99%. researchgate.netscientific.net Similarly, Lipase PS from Pseudomonas cepacia has been identified as an effective catalyst for the enantioselective hydrolysis of (R,S)-ethyl 2-hydroxy-4-phenylbutyrate, preferentially acting on the (S)-enantiomer and leaving the desired (R)-enantiomer with high purity. researchgate.net A significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. jiangnan.edu.cn However, this can be overcome by coupling the resolution with in-situ racemization of the undesired enantiomer in a process known as dynamic kinetic resolution (DKR). thieme-connect.comnih.gov

Enzymatic Esterification Techniques for Hydroxy Acid Derivatives

Enzymatic esterification provides a direct route to the target ester from the corresponding hydroxy acid, 2-hydroxy-4-phenylbutanoic acid. jiangnan.edu.cn This approach utilizes enzymes, again often lipases, to catalyze the formation of the ester bond between the hydroxy acid and the desired alcohol (e.g., benzyl alcohol). These reactions are typically performed in non-aqueous organic solvents to shift the reaction equilibrium towards ester synthesis. mdpi.com

Lipases like Candida antarctica lipase B (CALB) are well-known for their broad substrate specificity and stability in organic media, making them suitable catalysts for such transformations. mdpi.com The process involves the direct condensation of 2-hydroxy-4-phenylbutanoic acid with benzyl alcohol in the presence of the lipase. The efficiency of the reaction can be influenced by factors such as the solvent, temperature, and water content in the reaction medium. This method is advantageous as it directly forms the target molecule from the parent acid and alcohol. mdpi.com

Catalytic Asymmetric Chemical Synthesis

While enzymatic methods offer high selectivity, catalytic asymmetric chemical synthesis provides a powerful alternative, often allowing for a broader substrate scope and avoiding the complexities of handling biological systems. nih.gov

Stereoselective Hydrogenation Processes

Asymmetric hydrogenation of a C=C or C=O double bond in a precursor molecule is a cornerstone of modern asymmetric synthesis. academax.comresearchgate.net For the synthesis of chiral 2-hydroxy-4-phenylbutanoates, two main hydrogenation strategies are employed: the hydrogenation of a ketoester precursor or the hydrogenation of an unsaturated hydroxyester intermediate. researchgate.netrsc.org

The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate over chiral platinum catalysts modified with cinchona alkaloids has been investigated. academax.com This method can produce ethyl (R)-2-hydroxy-4-phenylbutyrate with yields exceeding 70%. academax.com Another approach involves a chemo-enzymatic route where an intermediate, such as cis- or trans-2-hydroxy-4-phenyl-4-butyrolactone, is first resolved using a lactonase enzyme. The resulting optically pure lactone is then subjected to hydrogenation over a Palladium on carbon (Pd/C) catalyst to yield optically pure 2-hydroxy-4-phenylbutyric acid, which can subsequently be esterified. nih.govrsc.org This combination of an enzymatic resolution step followed by a chemical hydrogenation demonstrates the synergy between biocatalysis and chemocatalysis. nih.gov

Table 2: Catalytic Systems for Asymmetric Hydrogenation in the Synthesis of 2-hydroxy-4-phenylbutanoate Analogues

| Precursor | Catalyst System | Product | Key Feature | Reference |

|---|---|---|---|---|

| Ethyl 2-oxo-4-phenylbutyrate | Cinchona-modified Pt/Al₂O₃ | Ethyl (R)-2-hydroxy-4-phenylbutyrate | Direct asymmetric hydrogenation of ketoester | academax.com |

| 2-hydroxy-4-phenyl-4-butyrolactones | Lactonase followed by Pd/C | 2-hydroxy-4-phenylbutyric acid | Chemo-enzymatic sequence | rsc.org |

Multi-Component Condensation and Esterification Reactions in Chiral Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. rsc.orgnih.gov MCRs are highly convergent and atom-economical, offering rapid access to complex molecules from simple precursors. dntb.gov.ua While specific MCRs for Benzyl 2-hydroxy-4-phenylbutanoate are not widely documented, the principles of reactions like the Passerini and Ugi reactions can be applied to the synthesis of complex α-hydroxy esters and amides. nih.govorganic-chemistry.org

The Passerini three-component reaction, for example, involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. nih.gov A chiral carboxylic acid could be used to introduce stereochemistry, or a chiral auxiliary could guide the reaction. The Ugi four-component reaction expands on this by including a primary amine, leading to α-acetamido amides. organic-chemistry.org These reactions are instrumental in medicinal chemistry for rapidly generating libraries of structurally diverse compounds. rsc.orgconsensus.app The development of a chiral MCR strategy for this compound would likely involve the condensation of a phenylacetaldehyde derivative, a glyoxylate equivalent, and a chiral alcohol or auxiliary in the presence of a suitable catalyst to control the stereochemical outcome.

Multi-Step Conventional Organic Synthesis Routes

One prominent strategy for synthesizing the chiral form, (R)-2-hydroxy-4-phenylbutanoate, which is a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, involves a four-step reaction sequence starting from readily available benzaldehyde (B42025) and pyruvic acid. google.com This pathway includes condensation, esterification, asymmetric reduction, and hydrogenation.

Another approach involves the asymmetric hydrogenation of a keto-ester precursor. This method typically requires the use of a chiral catalyst to induce the desired stereoselectivity in the reduction step. While effective, this can involve expensive chiral ligands and noble metal catalysts. google.com

A chemo-enzymatic approach has also been reported, which combines conventional chemical reactions with a highly selective enzymatic reduction step to achieve the desired enantiopurity of the final product.

The following sections will detail some of the key multi-step synthetic strategies reported in the literature.

Synthesis Starting from Benzaldehyde and Pyruvic Acid

Condensation: Benzaldehyde and pyruvic acid undergo a condensation reaction in the presence of a strong base to form a β-unsaturated keto acid.

Esterification: The resulting keto acid is then esterified, for example with ethanol in the presence of an acid catalyst like sulfuric acid, to produce the corresponding β-unsaturated keto ester.

Asymmetric Reduction: A crucial step involves the asymmetric reduction of the keto group. This is often achieved using a bio-catalyst, such as a ketoreductase enzyme, which selectively produces the (R)-hydroxyl stereochemistry.

Hydrogenation: The final step is the hydrogenation of the carbon-carbon double bond to yield the saturated (R)-2-hydroxy-4-phenylbutanoate.

This four-step process has been reported to produce the optically pure target product with a high total recovery. google.com

| Step | Reactants | Reagents/Conditions | Product |

| 1. Condensation | Benzaldehyde, Pyruvic Acid | Strong Base | β-unsaturated keto acid |

| 2. Esterification | β-unsaturated keto acid, Ethanol | Sulfuric Acid, 15-35°C, 6-8h | β-unsaturated keto ester |

| 3. Asymmetric Reduction | β-unsaturated keto ester | Ketoreductase, NADP+, Isopropanol (B130326) | (R)-2-hydroxy-4-phenylbut-3-enoate |

| 4. Hydrogenation | (R)-2-hydroxy-4-phenylbut-3-enoate | H₂, Catalyst | (R)-2-hydroxy-4-phenylbutanoate |

Synthesis via Asymmetric Hydrogenation

Another significant route for the synthesis of enantiomerically enriched 2-hydroxy-4-phenylbutanoate esters involves the asymmetric hydrogenation of the corresponding 2-oxo-4-phenylbutanoate ester. This method is a powerful tool in modern organic synthesis for establishing stereocenters with high enantioselectivity.

The general approach involves:

Preparation of the α-keto ester: The synthesis begins with the preparation of the precursor, ethyl 2-oxo-4-phenylbutanoate.

Asymmetric Hydrogenation: This key step employs a chiral catalyst, typically a complex of a transition metal (like ruthenium or rhodium) with a chiral ligand, to reduce the ketone to the desired chiral alcohol. The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (e.e.).

While this method can provide high enantioselectivity, it often requires the use of expensive and specialized chiral ligands and noble metal catalysts, and may necessitate high-pressure hydrogenation equipment, which can be a limitation for large-scale industrial applications. google.com

| Reactant | Catalyst System | Product | Enantiomeric Excess (e.e.) |

| Ethyl 2-oxo-4-phenylbutanoate | Chiral Ruthenium Complex | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 94-96% google.com |

Chemo-enzymatic Synthesis

A chemo-enzymatic strategy offers a powerful alternative for the synthesis of optically active 2-hydroxy-4-phenylbutanoate esters. This approach combines traditional chemical synthesis with a highly selective enzymatic reaction to achieve the desired chirality.

One such reported synthesis involves the following key steps:

Condensation: Acetophenone is condensed with diethyl oxalate to form ethyl 2,4-dioxo-4-phenylbutyrate.

Enzymatic Reduction: The resulting diketoester undergoes an enantio- and regioselective reduction of the α-keto group catalyzed by baker's yeast. This biotransformation yields (-)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate with high enantiomeric excess.

Hydrogenation: The remaining keto group is then hydrogenated over a palladium-carbon catalyst to afford the final product, (-)-ethyl (R)-2-hydroxy-4-phenylbutyrate. researchgate.net

This method highlights the utility of biocatalysis in achieving high stereoselectivity that can be challenging to obtain through purely chemical means.

| Step | Starting Material | Reagents/Catalyst | Product | Enantiomeric Excess (e.e.) |

| 1. Condensation | Acetophenone, Diethyl Oxalate | - | Ethyl 2,4-dioxo-4-phenylbutyrate | - |

| 2. Enzymatic Reduction | Ethyl 2,4-dioxo-4-phenylbutyrate | Baker's Yeast | (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | 98% researchgate.net |

| 3. Hydrogenation | (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | Pd-C | (-)-Ethyl (R)-2-hydroxy-4-phenylbutyrate | - |

Stereochemical Control and Enantiopurity in the Synthesis of 2 Hydroxy 4 Phenylbutanoate Esters

Mechanistic Insights into Enantioselectivity in Biocatalytic Transformations

The high enantioselectivity observed in the synthesis of (R)-2-hydroxy-4-phenylbutanoate esters is predominantly achieved through the asymmetric biocatalytic reduction of the corresponding prochiral ketone, an alkyl 2-oxo-4-phenylbutanoate. This transformation is catalyzed by oxidoreductase enzymes, such as carbonyl reductases or alcohol dehydrogenases, which are found in a variety of microorganisms, including baker's yeast (Saccharomyces cerevisiae). oup.com

The mechanism of these enzymes relies on the transfer of a hydride ion from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of the ketone substrate. nih.govtudelft.nl The remarkable enantioselectivity of this reaction stems from the intricate, three-dimensional architecture of the enzyme's active site. This chiral pocket binds the substrate molecule in a highly specific orientation. This precise positioning preferentially exposes one of the two faces of the planar carbonyl group to the incoming hydride from the cofactor. Consequently, the reduction occurs predominantly on one face, leading to the formation of one specific enantiomer, usually the (R)-alcohol, with very high optical purity. nih.gov

For the process to be economically viable and efficient, the oxidized cofactor (NADP+ or NAD+) must be continuously regenerated back to its reduced form (NADPH or NADH). nih.gov This is often accomplished by using a co-substrate or, more sophisticatedly, by creating a coupled-enzyme system. For instance, a carbonyl reductase (CpCR) responsible for the primary reduction can be paired with a glucose dehydrogenase (GDH). nih.gov In this system, the GDH oxidizes glucose, simultaneously reducing NADP+ back to NADPH, which can then be used again by the carbonyl reductase. This in-situ coenzyme regeneration creates an efficient catalytic cycle, enabling high product yields and turnover. nih.gov

Diastereoselective Synthesis and Stereoisomer Control

While the asymmetric reduction of 2-oxo-4-phenylbutanoates establishes the critical stereocenter at the C-2 position, diastereoselective control becomes crucial when additional stereocenters are present in the molecule or are introduced during the synthetic sequence. Strategies for controlling the formation of specific diastereomers can be broadly categorized as either substrate-controlled or catalyst-controlled.

An example of substrate-controlled synthesis involves using a chiral starting material to direct the stereochemical outcome of a subsequent reaction. For instance, in the synthesis of a related benzylic alcohol, an (S)-phenylalanine derivative was used as the starting material. acs.org A C-H oxidation reaction on this substrate initially produced a mixture of benzylic mesylate diastereomers. However, a subsequent substitution reaction with a water/hexafluoroisopropanol mixture proceeded with high diastereoselectivity, yielding a single diastereomer of the final alcohol product in high yield. acs.org This demonstrates how an existing stereocenter can influence the formation of a new one, ultimately leading to a single, desired stereoisomer.

Catalyst-controlled methods offer an alternative and powerful approach. In the synthesis of benzylic alcohol derivatives with adjacent stereocenters, a palladium/copper co-catalyzed asymmetric substitution has been developed. researchgate.net This system employs chiral ligands to direct the stereochemical course of the reaction. Significantly, by simply changing the configuration of the chiral ligands associated with the metal catalysts, it is possible to selectively synthesize any of the four possible stereoisomers of the product. researchgate.net This method provides a high degree of control, allowing for the divergent synthesis of different diastereomers from the same set of starting materials.

Factors Influencing Enantiomeric Excess and Optical Purity

The successful synthesis of 2-hydroxy-4-phenylbutanoate esters with high optical purity requires the careful optimization of various reaction parameters. The enantiomeric excess (e.e.), a measure of the stereochemical purity of the product, is highly sensitive to the reaction conditions.

Biocatalytic reductions are influenced by several key factors:

Temperature: Enzymes have an optimal temperature range for activity and stability. For the reduction of ethyl 2-oxo-4-phenylbutyrate using a specific carbonyl reductase (KmCR), the optimal temperature was found to be 25 °C. tpcj.org Deviations from this temperature can lead to reduced enzyme activity or even denaturation, negatively impacting both yield and enantioselectivity.

Substrate and Enzyme Concentration: The concentrations of both the substrate and the biocatalyst are critical. While higher substrate concentrations are desirable for industrial applications, they can sometimes lead to substrate inhibition. An optimal substrate concentration for the KmCR-catalyzed reaction was identified as 10.3 g·L⁻¹. tpcj.org Similarly, the enzyme concentration must be optimized; a study found 50 g·L⁻¹ to be effective. tpcj.org In some systems, very high biocatalyst concentrations or prolonged reaction times can paradoxically decrease the e.e. by favoring the formation of the thermodynamically stable racemic mixture. chimia.ch To overcome substrate inhibition at high concentrations, a substrate feeding strategy can be employed to maintain an optimal level throughout the reaction. nih.gov

Co-solvents: The substrates for these reactions, such as ethyl 2-oxo-4-phenylbutyrate, are often poorly soluble in the aqueous media required for enzymatic reactions. nih.gov To enhance solubility, organic co-solvents are frequently added. The choice and concentration of the co-solvent are crucial, as it must improve solubility without inactivating the enzyme. For the KmCR reaction, isopropanol (B130326) at a concentration of 10% was found to be the optimal co-solvent. tpcj.org

Reaction Time and Conversion Rate: The enantiomeric excess of the product can change as the reaction progresses. In some enzymatic reactions, the product's e.e. may decline at very high conversion levels, especially if the reaction is reversible or if the enzyme slowly converts the less-favored enantiomer over time. nih.gov Therefore, monitoring the reaction and stopping it at the optimal point is essential for achieving the highest possible optical purity.

pH and Medium Composition: The pH of the reaction buffer is critical for maintaining the enzyme's structural integrity and catalytic activity. chimia.ch Furthermore, other components of the medium, such as the ionic strength, can influence enantioselectivity. chimia.ch In some microbial reduction systems, strictly controlling the amount of water in the medium has been shown to be essential for high stereoselectivity. oup.com

The following table summarizes the optimized reaction conditions found for the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate using the stereospecific carbonyl reductase KmCR, which resulted in a 62% yield and an optical purity of ≥99.9% e.e. within 20 minutes. tpcj.org

| Parameter | Optimal Value |

| Temperature | 25 °C |

| Substrate Concentration | 10.3 g·L⁻¹ |

| Enzyme Concentration | 50 g·L⁻¹ |

| Co-solvent | Isopropanol (10%) |

Applications of Benzyl 2 Hydroxy 4 Phenylbutanoate As a Key Chiral Building Block

Utility as an Intermediate in the Synthesis of Angiotensin-Converting Enzyme Inhibitor Precursors

Optically active (R)-2-hydroxy-4-phenylbutanoate esters, a class to which Benzyl (B1604629) 2-hydroxy-4-phenylbutanoate belongs, are recognized as critical precursors in the manufacture of several angiotensin-converting enzyme (ACE) inhibitors. researchgate.netresearchgate.netresearchgate.net These drugs, often referred to as "pril" drugs, are widely used to treat hypertension and congestive heart failure. researchgate.netnih.gov The (R)-2-hydroxy-4-phenylbutanoate moiety is a key component for synthesizing the central (S)-homophenylalanine pharmacophore present in ACE inhibitors like benazepril (B1667978), enalapril, quinapril, and ramipril. researchgate.netresearchgate.net

The synthesis of these precursors is most effectively achieved through the asymmetric reduction of the corresponding keto-ester, 2-oxo-4-phenylbutanoate. While various esters can be used, much of the detailed research has focused on the ethyl ester, ethyl (R)-2-hydroxy-4-phenylbutanoate, due to its efficient conversion. nih.govnih.gov Biocatalytic methods, employing enzymes such as carbonyl reductases, are favored for this transformation due to their high enantioselectivity, mild reaction conditions, and environmental friendliness compared to traditional chemical methods. researchgate.netresearchgate.netnih.gov

These enzymatic processes often demonstrate high conversion rates and exceptional optical purity. For instance, studies on the bio-reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) have shown that it is possible to achieve high yields and enantiomeric excess (ee) values exceeding 99%. nih.gov

| Method | Catalyst/Microorganism | Substrate | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Biocatalytic Asymmetric Reduction | Engineered E. coli with Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutanoate (OPBE) | 98.3% conversion | 99.9% | nih.gov |

| Microbial Reduction | Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutanoate (EOPB) | 58% overall yield | 90% | nih.gov |

| Microbial Reduction | Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate (EOPB) | Not specified | 95% | nih.gov |

| Chemical Asymmetric Hydrogenation | Noble metal catalyst and chiral ligand | β-unsaturated keto ester | Not specified | 94-96% | google.com |

Role in the Preparation of Complex Chiral Pharmaceutical Targets, including Specific Dimer Impurities

Beyond its role in ACE inhibitor synthesis, Benzyl 2-hydroxy-4-phenylbutanoate serves as a versatile intermediate for other complex chiral molecules. Its defined stereochemistry is crucial for building larger molecules where biological activity is dependent on the precise arrangement of atoms.

A notable application is its use as an intermediate in the synthesis of the (S)-Lisinopril Dimer. This dimer is a known impurity of Lisinopril, an important ACE inhibitor. The synthesis and characterization of potential drug impurities are critical aspects of pharmaceutical development to ensure the safety and quality of the final drug product. By having access to a chiral building block like (R)-Benzyl 2-hydroxy-4-phenylbutanoate, chemists can purposefully synthesize and study these impurities, which is essential for developing analytical methods to detect and control their presence in commercial drug substances.

Contribution to the Synthesis of Diverse Chiral Molecules

The utility of this compound is representative of the broader importance of chiral building blocks in modern medicinal chemistry. buchler-gmbh.com The synthesis of single-enantiomer drugs is a major focus of the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.govnih.gov

Chiral alcohols, such as this compound, are particularly valuable intermediates. They can be incorporated into a wide array of molecular scaffolds to create novel therapeutic agents. The development of efficient synthetic routes, especially biocatalytic ones, to produce these building blocks with high optical purity is a significant area of research. unimi.itnih.gov The availability of such high-purity intermediates facilitates the exploration of new drug candidates by allowing chemists to construct complex, stereochemically defined molecules with greater precision and efficiency. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-2-hydroxy-4-phenylbutanoate esters |

| Angiotensin-Converting Enzyme (ACE) |

| (S)-homophenylalanine |

| Benazepril |

| Enalapril |

| Quinapril |

| Ramipril |

| 2-oxo-4-phenylbutanoate |

| Ethyl (R)-2-hydroxy-4-phenylbutanoate |

| Ethyl 2-oxo-4-phenylbutanoate |

| Carbonyl Reductase |

| Glucose Dehydrogenase |

| (S)-Lisinopril Dimer |

| Lisinopril |

Advanced Derivatization Strategies for Enhanced Research Utility

Synthesis of Novel Derivatives for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. collaborativedrug.comresearchgate.netdrugdesign.org By systematically modifying different parts of the Benzyl (B1604629) 2-hydroxy-4-phenylbutanoate molecule, researchers can probe the specific interactions with biological targets and optimize properties such as potency, selectivity, and pharmacokinetic parameters. The key sites for modification on this scaffold are the hydroxyl group, the benzyl ester, and the aromatic rings.

Modifications at the Hydroxyl Group: The secondary alcohol is a prime target for derivatization. Its ability to act as a hydrogen bond donor and acceptor makes it a potentially crucial group for target binding.

Etherification: Conversion of the hydroxyl group to an ether can explore the steric and electronic requirements of the binding pocket. Reaction with various alkyl halides or tosylates under basic conditions would yield a range of ethers (e.g., methyl, ethyl, or larger alkyl groups).

Acylation: Esterification of the alcohol with a variety of acyl chlorides or anhydrides can introduce different acyl groups. This modification can influence the compound's lipophilicity and its potential to act as a prodrug, which might be hydrolyzed in vivo to release the active parent compound.

Modifications of the Ester Group: The benzyl ester can be altered to investigate the role of this moiety in the molecule's activity and stability.

Transesterification: The benzyl group can be replaced with other alcohol fragments, such as smaller alkyl chains (methyl, ethyl) or more complex cyclic or aromatic alcohols. This can be achieved by acid or base-catalyzed reaction with the desired alcohol.

Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine. This would introduce a hydrogen bond donor (for primary amides) or acceptor and can significantly alter the molecule's electronic and solubility properties.

Modifications of the Phenyl Rings: The two phenyl rings (one from the butanoate chain and one from the benzyl ester) provide opportunities for substitution to probe interactions with hydrophobic pockets or to introduce new functional groups.

Electrophilic Aromatic Substitution: Standard reactions such as nitration, halogenation, Friedel-Crafts acylation, or alkylation can be employed to introduce substituents at various positions on the phenyl rings. The position of substitution (ortho, meta, para) would be critical in defining the spatial arrangement of the new group and its interaction with a target.

The following table outlines some hypothetical novel derivatives of Benzyl 2-hydroxy-4-phenylbutanoate and the rationale for their synthesis in the context of SAR studies.

| Derivative Name | Modification Site | Synthetic Strategy | Rationale for SAR Investigation |

| Benzyl 2-methoxy-4-phenylbutanoate | Hydroxyl Group | Etherification (e.g., with methyl iodide and a base) | To probe the effect of removing the hydrogen bond donating ability of the hydroxyl group and introducing a small, sterically non-demanding ether linkage. |

| Benzyl 2-acetoxy-4-phenylbutanoate | Hydroxyl Group | Acylation (e.g., with acetyl chloride or acetic anhydride) | To investigate the impact of a larger, hydrogen bond accepting group and to assess its potential as a prodrug. |

| Ethyl 2-hydroxy-4-phenylbutanoate | Benzyl Ester | Transesterification (e.g., with ethanol and an acid catalyst) | To determine the importance of the benzyl group for activity and to evaluate the effect of a smaller, less lipophilic ester. |

| N-Methyl-2-hydroxy-4-phenylbutanamide | Benzyl Ester | Amidation (e.g., with methylamine) | To replace the ester linkage with a more stable amide bond and to introduce a hydrogen bond donor. |

| Benzyl 2-hydroxy-4-(4-chlorophenyl)butanoate | Phenyl Ring (Butanoate chain) | Electrophilic Aromatic Substitution (e.g., chlorination) | To explore the electronic and steric effects of a halogen substituent on the phenyl ring and its potential for halogen bonding interactions. |

| 4-Fluorothis compound | Phenyl Ring (Benzyl ester) | Use of 4-fluorobenzyl alcohol in the initial esterification | To investigate the influence of an electron-withdrawing group on the benzyl moiety, potentially affecting its electronic properties and metabolic stability. |

Exploration of Functional Group Interconversions for Scaffold Diversification

Functional group interconversion is a powerful strategy to create fundamentally different molecular architectures, or scaffolds, from a common starting material. wikipedia.org This approach allows for the exploration of a wider range of chemical space, potentially leading to the discovery of compounds with novel biological activities. nih.govfigshare.comacs.org For this compound, several functional group transformations can be envisioned to generate a diverse set of new scaffolds.

Oxidation of the Secondary Alcohol: Oxidation of the secondary alcohol to a ketone would yield Benzyl 2-oxo-4-phenylbutanoate. This transformation replaces a hydrogen bond donor/acceptor with a planar carbonyl group, which is a hydrogen bond acceptor. The resulting β-keto ester is a versatile intermediate for further synthetic manipulations, such as the synthesis of heterocyclic systems.

Reduction of the Benzyl Ester: The benzyl ester can be reduced to a primary alcohol. For instance, using a reducing agent like lithium aluminum hydride would lead to the formation of 4-phenylbutane-1,2-diol. This diol scaffold offers two hydroxyl groups for further derivatization, significantly altering the polarity and hydrogen bonding capacity of the molecule.

Hydrolysis and Cyclization: Hydrolysis of the benzyl ester would yield 2-hydroxy-4-phenylbutanoic acid. This carboxylic acid can then be used as a handle for various cyclization reactions. For example, intramolecular Friedel-Crafts acylation could potentially lead to the formation of a tetralone scaffold. Alternatively, the carboxylic acid and the hydroxyl group could be involved in the formation of a lactone (a cyclic ester).

The table below summarizes potential functional group interconversions of this compound and the resulting novel scaffolds.

| Starting Material | Reaction | Reagents | Resulting Scaffold | Significance for Scaffold Diversification |

| This compound | Oxidation | Pyridinium chlorochromate (PCC) or Swern oxidation | Benzyl 2-oxo-4-phenylbutanoate (β-keto ester) | Introduces a ketone functionality, altering the electronic and steric properties and providing a handle for further reactions like heterocycle synthesis. |

| This compound | Reduction | Lithium aluminum hydride (LiAlH₄) | 4-Phenylbutane-1,2-diol | Creates a diol scaffold, increasing polarity and providing two sites for further derivatization. |

| This compound | Hydrolysis | Acid or base catalyzed hydrolysis | 2-Hydroxy-4-phenylbutanoic acid | Generates a carboxylic acid, which can be used for amide coupling or cyclization reactions. |

| 2-Hydroxy-4-phenylbutanoic acid | Intramolecular Cyclization | Dehydrating agent (e.g., acid catalyst) | 4-Phenyldihydrofuran-2(3H)-one (lactone) | Forms a five-membered heterocyclic ring, significantly changing the three-dimensional shape of the molecule. |

These proposed strategies, while based on established chemical principles, underscore the potential of this compound as a versatile starting material for the generation of diverse and potentially biologically active molecules. Further empirical studies would be necessary to validate these synthetic routes and to evaluate the properties of the resulting novel compounds.

Sophisticated Analytical Methodologies for Compound Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of chiral compounds like Benzyl (B1604629) 2-hydroxy-4-phenylbutanoate, which possesses a stereocenter at the second carbon of the butanoate chain. The determination of enantiomeric purity is critical as different enantiomers of a compound can exhibit distinct biological activities.

Enantiomeric Purity Analysis: The separation of the (R)- and (S)-enantiomers of Benzyl 2-hydroxy-4-phenylbutanoate is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are often effective for resolving the enantiomers of related chiral compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A typical HPLC method for the enantiomeric separation of a similar compound, ethyl (R)-2-hydroxy-4-phenylbutanoate, has been reported, and analogous conditions would be a suitable starting point for the benzyl ester. nih.gov The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The precise ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks.

Quantification: Once a separation method is established, HPLC with UV detection is commonly used for the quantification of this compound. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and the resulting linear regression is used to determine the concentration of the compound in unknown samples. For accurate quantification, method validation is performed, which includes assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Typical Value for HPLC Quantification |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Linearity (r²) | > 0.999 |

| LOD | ng/mL range |

| LOQ | ng/mL to µg/mL range |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are routinely used to confirm the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons of the benzyl and phenyl groups, the benzylic methylene (B1212753) protons, the methine proton at the chiral center, and the methylene protons of the butanoate chain. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key to assigning each signal to a specific proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the carbon bearing the hydroxyl group, and the aliphatic carbons of the butanoate chain.

Expected NMR Data for this compound: While specific experimental data for this compound is not readily available in the cited literature, the expected chemical shifts can be predicted based on analogous structures. For instance, the related compound 3-chloro-4-phenylbutan-2-one (B14708161) shows characteristic shifts for the benzyl group protons between δ 7.21–7.33 ppm. pharmaffiliates.com

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Phenyl & Benzyl) | 7.1 - 7.4 | Multiplet | 10H |

| Benzylic (CH₂) | ~5.1 | Singlet | 2H |

| Methine (CH-OH) | ~4.2 | Multiplet | 1H |

| Hydroxyl (OH) | Variable | Singlet (broad) | 1H |

| Methylene (CH₂-Ph) | ~2.7 | Multiplet | 2H |

| Methylene (CH₂-CHOH) | ~2.0 | Multiplet | 2H |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~173 |

| Aromatic (C) | 126 - 142 |

| Benzylic (CH₂) | ~67 |

| Methine (CH-OH) | ~70 |

| Methylene (CH₂-Ph) | ~38 |

| Methylene (CH₂-CHOH) | ~34 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₁₇H₁₈O₃), the expected molecular weight is approximately 270.32 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 270. The fragmentation pattern would likely involve the cleavage of the ester bond, leading to characteristic fragments.

Expected Fragmentation Pattern: A prominent fragment would be the benzyl cation ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzylic C-O bond. Another significant fragmentation pathway would be the loss of the benzyl group, leading to a fragment corresponding to the protonated 2-hydroxy-4-phenylbutanoic acid. Further fragmentation of the butanoate chain would also be observed. While a specific mass spectrum for the target compound is not available, the fragmentation of benzyl esters commonly shows the tropylium (B1234903) ion (m/z 91) as a major peak.

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₁₇H₁₈O₃]⁺ | Molecular Ion | 270 |

| [C₇H₇]⁺ | Benzyl Cation (Tropylium ion) | 91 |

| [C₁₀H₁₁O₃]⁺ | [M - C₇H₇]⁺ | 179 |

| [C₉H₉]⁺ | Phenylethyl Cation | 117 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

Characteristic Absorption Bands:

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group.

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group.

C-O Stretch: Absorptions in the region of 1300-1000 cm⁻¹ correspond to the C-O stretching vibrations of the ester and the alcohol.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are typical for aromatic C-H stretching.

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching within the aromatic rings.

While a specific spectrum for this compound is not provided in the search results, data for the analogous benzyl 4-hydroxybenzoate (B8730719) shows characteristic aromatic and carbonyl absorptions. nist.gov

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3500 - 3200 (broad) |

| Ester Carbonyl (C=O) | Stretching | ~1735 (strong, sharp) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Ester C-O | Stretching | 1300 - 1000 |

Chromatographic Purification Techniques (e.g., Flash Column Chromatography) for Compound Isolation

Following its synthesis, this compound must be isolated from the reaction mixture and purified. Flash column chromatography is a rapid and efficient method for this purpose.

The purification process involves passing the crude reaction mixture through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) is chosen to move the components of the mixture down the column at different rates based on their polarity. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used as the eluent.

The polarity of the eluent is often gradually increased (gradient elution) to first elute the less polar impurities, followed by the desired product, and finally the more polar impurities. The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure compound. Once the pure fractions are collected, the solvent is removed under reduced pressure to yield the purified this compound. A patent for the synthesis of the related ethyl (R)-2-hydroxy-4-phenylbutanoate mentions purification by column chromatography, indicating the applicability of this technique. nih.govcsfarmacie.cz

| Parameter | Typical Conditions for Flash Chromatography |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

| Elution Order | Less polar impurities -> Product -> More polar impurities |

Future Perspectives and Emerging Research Avenues for Benzyl 2 Hydroxy 4 Phenylbutanoate

Development of Sustainable and Greener Synthetic Protocols

The chemical synthesis of esters has traditionally relied on methods that often involve harsh conditions and environmentally hazardous substances. researchgate.net Future research on Benzyl (B1604629) 2-hydroxy-4-phenylbutanoate is expected to pivot towards greener alternatives that align with the principles of sustainable chemistry.

One of the primary goals is the replacement of conventional solvents with more environmentally friendly options. researchgate.net The Steglich esterification, a common method for synthesizing esters, often employs hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). Research into greener solvent systems, such as acetonitrile (B52724), has shown promise in providing comparable yields and reaction rates while being less hazardous to human health and the environment. researchgate.net Another approach involves solvent-free systems, which have been successfully applied to the synthesis of other benzyl esters, minimizing waste and simplifying product purification. ufsc.br

The development of novel catalysts is another key area of research. While traditional esterification often relies on strong acid catalysts, which can lead to corrosion and separation challenges, newer, more sustainable options are being explored. mdpi.com Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste. mdpi.com For instance, moisture-tolerant zirconium complexes have been investigated as recyclable catalysts for esterification, eliminating the need for water scavengers. nih.gov The use of such catalysts in the synthesis of Benzyl 2-hydroxy-4-phenylbutanoate could significantly improve the sustainability of the process.

Furthermore, process intensification strategies, such as the use of ultrasound-assisted synthesis, can lead to shorter reaction times, milder conditions, and higher yields, contributing to a more efficient and greener process. mdpi.com

| Green Chemistry Approach | Potential Application for this compound Synthesis | Key Advantages |

| Greener Solvents | Replacement of traditional solvents like DCM and DMF with acetonitrile or solvent-free systems. | Reduced toxicity, lower environmental impact, simplified purification. researchgate.netufsc.br |

| Sustainable Catalysts | Utilization of recyclable heterogeneous catalysts, such as moisture-tolerant zirconium complexes. | Catalyst reusability, reduced waste, avoidance of corrosive acids. mdpi.comnih.gov |

| Process Intensification | Application of ultrasound or other energy-efficient techniques to accelerate the reaction. | Shorter reaction times, milder conditions, improved energy efficiency. mdpi.com |

Discovery and Engineering of Novel Biocatalysts with Improved Performance

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov For a chiral molecule like this compound, enzymes can provide exquisite control over stereochemistry, which is often difficult to achieve with conventional methods.

The synthesis of the precursor, (R)-2-hydroxy-4-phenylbutanoic acid, has been successfully demonstrated using biocatalytic methods. nih.govnih.gov One promising approach involves the use of dehydrogenases. For example, a mutant of d-lactate dehydrogenase from Lactobacillus bulgaricus has shown high activity in the reduction of 2-oxo-4-phenylbutyric acid to (R)-2-hydroxy-4-phenylbutanoic acid with excellent enantiomeric excess (>99%). nih.gov This process can be coupled with a cofactor regeneration system, for instance using formate (B1220265) dehydrogenase, to improve efficiency and reduce costs. nih.govnih.gov

Lipases are another class of enzymes with significant potential for the synthesis of this compound. These enzymes are widely used for esterification and transesterification reactions. mdpi.com Lipases such as Novozym 435 (from Candida antarctica) and Lipozyme TL-IM (from Thermomyces lanuginosus) have been effectively used in the synthesis of various benzyl esters, often in solvent-free systems. ufsc.brresearchgate.net The substrate specificity of lipases can be a challenge, as some may be inhibited by an excess of benzyl alcohol. researchgate.net Future research will likely focus on screening for novel lipases from diverse microbial sources or engineering existing ones to enhance their activity and stability for the specific synthesis of this compound.

Enzyme immobilization is a key strategy to improve the industrial feasibility of biocatalytic processes. Immobilized enzymes can be easily recovered and reused, leading to lower production costs. mdpi.com For example, lipases have been successfully immobilized on materials like chitosan-polyphosphate beads for the synthesis of benzyl acetate (B1210297). mdpi.com

| Enzyme Class | Potential Role in Synthesis | Examples of Application in Related Syntheses |

| Dehydrogenases | Asymmetric reduction of 2-oxo-4-phenylbutyric acid to (R)-2-hydroxy-4-phenylbutanoic acid. | A mutant d-lactate dehydrogenase achieved >99% enantiomeric excess for (R)-2-hydroxy-4-phenylbutanoic acid. nih.gov |

| Lipases | Direct esterification of (R)-2-hydroxy-4-phenylbutanoic acid with benzyl alcohol. | Novozym 435 and Lipozyme TL-IM used for the synthesis of benzyl propionate, benzyl butyrate, and benzyl cinnamate. ufsc.brresearchgate.net |

Integration of Advanced Data Science and Artificial Intelligence in Reaction Design and Optimization

The fields of data science and artificial intelligence (AI) are poised to revolutionize chemical synthesis by enabling rapid and efficient optimization of reaction conditions. mdpi.com For the production of this compound, AI can be leveraged in several ways to accelerate development and improve process efficiency.

Machine learning models can be trained on existing reaction data to predict the outcome of new experiments. mdpi.com For instance, models like FLAN-T5 and GPT-3.5-turbo have been used to predict chemical synthesis procedures for esterification reactions. mdpi.com By analyzing vast datasets of chemical reactions, these models can identify optimal solvents, catalysts, temperatures, and reaction times, significantly reducing the need for extensive trial-and-error experimentation. acs.org

In the context of biocatalysis, machine learning can be employed to predict the enantioselectivity of enzymes towards specific substrates. nih.gov For example, random forest classification models have been built to predict the enantioselectivity of amidases. nih.gov A similar approach could be used to screen virtual libraries of dehydrogenases or lipases to identify the most promising candidates for the synthesis of this compound. Furthermore, AI can guide the rational design of enzyme variants with improved properties, such as enhanced stability or activity. nih.gov

| AI/Data Science Application | Potential Impact on this compound Synthesis | Illustrative Examples |

| Predictive Modeling | Prediction of optimal reaction conditions (solvent, catalyst, temperature) for esterification. | FLAN-T5 and GPT-3.5-turbo models used for predicting esterification procedures. mdpi.com |

| Biocatalyst Selection and Engineering | Screening of virtual enzyme libraries and guiding the rational design of improved biocatalysts. | Random forest models used to predict amidase enantioselectivity. nih.gov |

| Real-Time Optimization | Automated, closed-loop optimization of synthesis parameters for improved yield and purity. | AI-driven platforms combined with automated synthesis hardware for process development. chemcopilot.com |

Q & A

Basic: What catalytic systems are effective for synthesizing benzyl ester derivatives like benzyl 2-hydroxy-4-phenylbutanoate?

Methodological Answer:

The synthesis of benzyl esters can be optimized using enzymatic or inorganic catalytic systems. For example:

- Enzyme-catalyzed reactions (e.g., lipases) enable high selectivity under mild conditions. Variables such as enzyme concentration, reaction time, and solvent polarity significantly influence conversion rates .

- Ammonium cerium phosphate (a solid acid catalyst) has been used for benzyl acetate synthesis, where uniform experimental design and data mining optimize parameters like molar ratio (acid/alcohol) and catalyst loading .

For this compound, analogous protocols could be adapted by adjusting substrate-specific parameters (e.g., steric hindrance, hydroxyl group reactivity).

Advanced: How can kinetic modeling resolve contradictions in reaction yield data under varying conditions?

Methodological Answer:

Kinetic models (e.g., Michaelis-Menten for enzymatic systems) quantify the relationship between reaction variables and conversion rates. For instance:

- In enzyme-catalyzed esterification, time-course data (e.g., benzyl alcohol conversion) can be fitted to models to identify rate-limiting steps or inhibitory effects .

- Discrepancies in yield due to competing pathways (e.g., hydrolysis vs. esterification) can be resolved by isolating variables (e.g., water activity, pH) and validating models through iterative experiments .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Chromatography (HPLC/GC): Quantifies purity and reaction conversion by separating unreacted precursors and byproducts .

- Spectroscopy (NMR, IR): Confirms ester bond formation (e.g., carbonyl stretch at ~1740 cm⁻¹ in IR) and stereochemical configuration via H/C NMR splitting patterns .

- X-ray Diffraction (XRD): Validates crystallinity and molecular packing, particularly for solid-state characterization of intermediates or final products .

Advanced: How can dynamic kinetic asymmetric synthesis (DYKAT) enable stereoselective formation of β-stereogenic esters?

Methodological Answer:

- Dynamic Kinetic Resolution: Racemization of intermediates (e.g., α-keto esters) combined with enantioselective catalysis (e.g., N-heterocyclic carbenes) allows access to stereochemically complex esters. For example, methyl (2S,3S)-3-bromo-2-hydroxy-4-phenylbutanoate was synthesized via cross-benzoin additions with >20:1 dr using chiral catalysts .

- Parameter Optimization: Temperature, solvent polarity, and catalyst loading are tuned to suppress side reactions (e.g., aldol condensation) and enhance enantiomeric excess .

Basic: What experimental variables most significantly impact benzyl ester synthesis?

Methodological Answer:

Key variables include:

- Molar Ratio (Acid/Alcohol): Excess alcohol drives esterification equilibrium but may increase byproduct formation .

- Catalyst Type and Loading: Enzymes require optimal pH (5–8) and temperature (30–60°C), while solid acids (e.g., cerium phosphate) tolerate higher temperatures .

- Reaction Time: Longer durations improve conversion but risk side reactions (e.g., hydrolysis or oxidation) .

Advanced: How does uniform experimental design improve synthesis efficiency for complex esters?

Methodological Answer:

- Factorial Design (e.g., Yates Pattern): Systematically evaluates interactions between variables (e.g., temperature, catalyst loading, solvent) to identify optimal conditions with minimal experiments. For benzylation reactions, this approach reduced optimization time by 40% while achieving >90% yield .

- Data Mining: Machine learning algorithms (e.g., decision trees) correlate historical data with outcomes to predict optimal reaction pathways .

Advanced: What thermodynamic principles govern the esterification of benzyl alcohol derivatives?

Methodological Answer:

- Reaction Enthalpy (ΔH): Exothermic esterification (ΔH ~ -20 kJ/mol) favors lower temperatures, but kinetic control often requires moderate heating .

- Gibbs Free Energy (ΔG): Negative ΔG confirms spontaneity under standard conditions. For benzyl alcohol derivatives, ΔG can be calculated using NIST thermochemical data (e.g., ΔfH° for reactants and products) .

Basic: How do researchers mitigate competing side reactions during benzyl ester synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.